4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Description
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a heterocyclic compound featuring a benzamide core linked to pyridinyl and pyrimidinyl moieties. The compound’s molecular formula is C₁₅H₁₁ClN₄O, with a molecular weight of 298.73 g/mol (calculated based on standard atomic weights). It is distinct from sulfonamide derivatives (e.g., 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide) due to its carboxamide (-CONH-) functional group .
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKVXAKOKBFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves the reaction of 4-chlorobenzoic acid with 2-(3-pyridinyl)-4-pyrimidinamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Chloro-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzenesulfonamide
- Molecular Formula : C₁₅H₁₁ClN₄O₂S
- Molecular Weight : 346.8 g/mol
- Key Difference : Replaces the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
2,4,6-Trimethyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzenesulfonamide
Core Heterocycle Modifications
4-Chloro-N-(9-Chloro-5H-Thiochromeno[4,3-d]Pyrimidin-2-yl)Benzenecarboxamide (CAS 882748-16-5)
- Molecular Formula: Not explicitly stated, but includes a thiochromeno-pyrimidine fused ring.
- Key Difference: Replaces the pyridinyl-pyrimidinyl moiety with a thiochromeno-pyrimidine system.
Substituent Variations on the Benzamide Core
4-Chloro-N-(4-[(4-Methylphenyl)Sulfanyl]Phenyl)Benzenecarboxamide
- Molecular Formula : C₂₀H₁₅ClN₂OS
- Key Difference : Introduces a sulfanyl (-S-) bridge linked to a 4-methylphenyl group.
- Impact : The sulfanyl group increases lipophilicity and may influence redox activity or metal coordination .
4-Chloro-N-[(2,2-Dimethyl-4,6-Dioxo-1,3-Dioxan-5-Ylidene)Methyl]Benzamide (CAS 477885-65-7)
Data Table: Structural and Physicochemical Comparison
Biological Activity
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide, also known by its chemical structure and various identifiers, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H14ClN3O
- Molecular Weight : 299.75 g/mol
- CAS Number : 879085-55-9
The structure of the compound features a chloro group, a pyridine ring, and a pyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Research indicates that it may interact with specific targets in cellular signaling pathways, potentially modulating processes such as cell proliferation and apoptosis.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Anticancer Activity : Studies have indicated that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown effectiveness against breast cancer and leukemia cells in vitro.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various bacterial strains, although further studies are needed to confirm these effects.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cellular models, indicating its possible use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies :
- Antimicrobial Research :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
